Lipophilicity Modulation by Methyl Substitution
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol exhibits a calculated LogP of 0.29, whereas its des-methyl analog (6-(piperazin-1-yl)pyridin-3-yl)methanol shows a LogP of -0.02 . The 0.31 unit increase in LogP, driven by the additional methyl group, enhances lipophilicity and may improve passive membrane permeability in biological systems, a critical parameter for CNS-targeting compounds. The aldehyde derivative 2-methyl-6-(piperazin-1-yl)nicotinaldehyde displays an even higher LogP of 0.61, which may lead to increased non-specific binding .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.29 |
| Comparator Or Baseline | (6-(Piperazin-1-yl)pyridin-3-yl)methanol: LogP = -0.02; 2-Methyl-6-(piperazin-1-yl)nicotinaldehyde: LogP = 0.61 |
| Quantified Difference | Δ LogP = +0.31 vs. des-methyl analog; Δ LogP = -0.32 vs. aldehyde derivative |
| Conditions | In silico computational prediction based on molecular structure (as reported by vendor databases). |
Why This Matters
Procurement of the correct compound with the desired LogP profile directly influences lead optimization and CNS penetration potential, ensuring that SAR data are not confounded by unintended lipophilicity shifts.
